4-(4-chlorophenyl)-2-[(Z)-2-[1-(naphthalen-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazole
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)-N-[(Z)-1-naphthalen-2-ylethylideneamino]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3S/c1-14(17-7-6-15-4-2-3-5-18(15)12-17)24-25-21-23-20(13-26-21)16-8-10-19(22)11-9-16/h2-13H,1H3,(H,23,25)/b24-14- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZFRMOIDYEMKM-OYKKKHCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC(=CS1)C2=CC=C(C=C2)Cl)C3=CC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC1=NC(=CS1)C2=CC=C(C=C2)Cl)/C3=CC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-2-[(Z)-2-[1-(naphthalen-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazole typically involves the condensation of 4-chlorobenzaldehyde with 2-aminothiazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting Schiff base is then reacted with 1-naphthylamine to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-2-[(Z)-2-[1-(naphthalen-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation and nitration reactions can be performed using halogens and nitric acid, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Chlorine gas in the presence of a catalyst for halogenation.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-(4-chlorophenyl)-2-[(Z)-2-[1-(naphthalen-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-2-[(Z)-2-[1-(naphthalen-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazole involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
The following compounds share structural motifs (thiazole core, hydrazone linkages, and aromatic substituents) and are compared based on synthesis, physicochemical properties, and bioactivity:
Structural and Functional Insights
Substituent Effects on Bioactivity: The naphthalen-2-yl group in the target compound and 102a confers superior π-π stacking interactions compared to naphthalen-1-yl (Compound 29), enhancing anticancer activity . Electron-withdrawing groups (e.g., 4-Cl, 3-NO2) improve stability and binding to hydrophobic enzyme pockets, as seen in the target compound and EMAC2070 .
Stereochemical Influence: The (Z)-configuration in the hydrazone linkage may optimize spatial alignment for target binding vs.
Thermal Stability :
- Decomposition temperatures (e.g., EMAC2070 at 235°C vs. 3ak at 182–184°C) correlate with substituent bulkiness and crystallinity .
Spectroscopic Signatures :
- 1H-NMR shifts for thiazole protons range from δ 7.2–8.7 ppm, influenced by adjacent substituents. For example, the naphthalene ring in the target compound causes downfield shifts (δ 7.54–8.75) due to anisotropic effects .
- 13C-NMR of the thiazole C-2 appears at δ 161–170 ppm, indicating conjugation with the hydrazone moiety .
Biological Activity
The compound 4-(4-chlorophenyl)-2-[(Z)-2-[1-(naphthalen-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazole (referred to as compound A) is a thiazole derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
Compound A features a thiazole ring, a hydrazone linkage, and a chlorophenyl group. The synthesis typically involves the condensation of 4-chlorobenzaldehyde with naphthyl ethylidene hydrazine followed by cyclization to form the thiazole moiety. Structural characterization is often performed using techniques such as NMR and mass spectrometry.
Structural Formula
The structural formula can be represented as follows:
Antimicrobial Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. Compound A has been evaluated against various bacterial strains, showing promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that compound A may serve as a potential lead for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of compound A has also been investigated. In vitro studies against various cancer cell lines have indicated that it possesses cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | 12.5 |
| MDA-MB-231 (breast cancer) | 8.7 |
| HeLa (cervical cancer) | 15.0 |
Compounds with similar structural motifs have shown enhanced activity due to the presence of electron-withdrawing groups like chlorine, which may increase the lipophilicity and membrane permeability of the compound .
Research indicates that the biological activity of compound A may be attributed to its ability to induce apoptosis in cancer cells through the activation of caspase pathways. Additionally, it has been shown to inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at a prominent pharmaceutical institute evaluated the antimicrobial efficacy of compound A against resistant strains of bacteria. The results showed that compound A not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics, enhancing their efficacy .
Study 2: Anticancer Potential
In another investigation, the anticancer effects of compound A were assessed in vivo using xenograft models. The results indicated significant tumor reduction in treated groups compared to controls, suggesting that compound A could be a candidate for further development in cancer therapy .
Q & A
Q. Table 1. Comparative Synthesis Yields Under Varied Conditions
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Hantzsch condensation | Ethanol, reflux, 12 h | 72–85 | |
| PEG-400 catalysis | Bleaching Earth Clay, 80°C | 86–93 | |
| DMF/HCl condensation | Urea, conc. HCl, 100°C | 68–75 |
Q. Table 2. Key NMR Assignments
| Proton/Carbon | δ (ppm) in CDCl₃ | Assignment |
|---|---|---|
| Hydrazone N–H | 10.2 (s, 1H) | Confirms Z-configuration |
| Thiazole C-2 | 160.5 | Core ring conjugation |
| 4-Chlorophenyl C-Cl | 138.7 | Aromatic substitution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
